GSK805, also known as ROR gamma-t-IN-1, is a potent and selective inverse agonist of the retinoid-related orphan receptor gamma t (RORγt) [, ]. It is a synthetic, small molecule compound frequently employed in scientific research to investigate the biological roles of RORγt []. This receptor plays a crucial role in the immune system, particularly in the differentiation and function of T helper 17 (Th17) cells [, ]. Th17 cells are involved in immune responses against pathogens but are also implicated in the development of autoimmune and inflammatory diseases [].
GSK805 was developed by GlaxoSmithKline as part of efforts to identify small molecule modulators of RORγt. It belongs to a class of compounds known as inverse agonists, which stabilize the receptor in an inactive conformation, thereby reducing its transcriptional activity. This classification is particularly relevant in the context of RORγt's role in promoting inflammatory responses through Th17 cell activation.
The synthesis of GSK805 involves several steps that typically include:
The specific synthetic route for GSK805 may not be publicly detailed due to proprietary information, but it generally follows established organic synthesis protocols for small molecules.
The molecular structure of GSK805 features several key components:
While exact structural data may vary, computational modeling and crystallography studies have provided insights into how GSK805 interacts with RORγt at the molecular level.
GSK805 undergoes specific interactions with RORγt that can be categorized as follows:
These reactions are critical for understanding how GSK805 functions as an inverse agonist and its potential effects on Th17 cell differentiation.
The mechanism of action for GSK805 involves:
Studies have demonstrated that treatment with GSK805 leads to reduced levels of interleukin-17 in vivo, confirming its role in regulating Th17 cell activity.
GSK805 exhibits several notable physical and chemical properties:
These properties are essential for determining the pharmacokinetics and bioavailability of GSK805 when used in therapeutic settings.
GSK805 has significant potential applications in:
GSK805 (CAS 1426802-50-7) represents a specialized class of orally bioavailable, CNS-penetrant small molecules classified as RORγt inverse agonists. This pharmacological category functions by selectively targeting the retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor transcription factor that serves as the master regulator of T helper 17 (Th17) cell differentiation and function [1] [4]. The compound demonstrates exceptional isoform specificity, binding to the ligand-binding domain (LBD) of RORγt with significantly higher affinity than to closely related receptors RORα and RORβ. Quantitative assessments reveal pIC50 values of 8.4 for RORγt inhibition and >8.2 for suppression of Th17 cell differentiation, translating to low nanomolar potency (approximately 500 nM) in cellular assays [1] [5] [8].
The molecular mechanism involves reversible interaction with the orthosteric ligand-binding pocket of RORγt, inducing conformational changes that prevent recruitment of co-activator proteins (particularly steroid receptor coactivator-1, SRC1) while promoting interaction with transcriptional repressors [4] [8]. Crucially, GSK805 modulates RORγt's transcriptional activity without displacing it from DNA binding sites, allowing selective interference with the receptor's functional output rather than its genomic localization [4] [8]. This targeted action results in downstream suppression of key Th17-related cytokines, including IL-17A, IL-17F, IL-22, and GM-CSF, while notably inducing RORγt binding to Gata3—an interaction that promotes increased GATA3 expression, potentially influencing Th2 differentiation pathways [4] [8].
Table 1: Selectivity Profile of GSK805
Biological Target | Activity (pIC50 or IC50) | Functional Consequence |
---|---|---|
RORγt | 8.4 (pIC50) | Suppression of transcriptional activation |
Th17 Differentiation | >8.2 (pIC50) | Inhibition of IL-17 production |
RORα | ~100-fold reduced potency vs RORγt | Minimal functional impact |
RORβ | ~100-fold reduced potency vs RORγt | Minimal functional impact |
Other Nuclear Receptors | >10 µM IC50 for 22 tested receptors | High selectivity confirmed |
In vitro functional validation demonstrates that at 0.5 µM concentration, GSK805 significantly inhibits IL-17 production during CD4+ T cell differentiation under Th17-polarizing conditions (TGF-β + IL-6 + IL-23), with efficacy surpassing earlier RORγt inhibitors like TMP778 at 2.5 µM [5] [6]. This effect extends to already differentiated Th17 cells, where GSK805 suppresses IL-17 and IFN-γ production in reactivated lymph node cells from experimental autoimmune encephalomyelitis (EAE) models [3] [6]. The compound's therapeutic relevance is evidenced by its ability to ameliorate autoimmune pathology without globally suppressing immune function, maintaining TNF-α production while specifically targeting Th17-associated pathways [6].
GSK805 possesses the systematic chemical name N-[2,6-dichloro-2'-(trifluoromethoxy)[1,1'-biphenyl]-4-yl]-4-(ethylsulfonyl)benzeneacetamide and the molecular formula C23H18Cl2F3NO4S, with a molecular weight of 532.36 g/mol [1] [5] [8]. The compound features a conformationally restricted biaryl amide core that optimizes interaction with the RORγt ligand-binding domain. Key structural elements include:
The crystal structure analysis of RORγt bound to GSK805 reveals specific molecular interactions: the sulfonyl group forms hydrogen bonds with Arg367, while the amide carbonyl oxygen interacts with His323. The dichlorophenyl and trifluoromethoxy groups create extensive van der Waals contacts within the hydrophobic region of the binding pocket, explaining the compound's high affinity (Kd ≈ 30 nM) [4] [8]. These structural attributes confer favorable physicochemical properties: GSK805 appears as an off-white to white solid powder with high solubility in DMSO (100 mg/mL, 187.84 mM), moderate solubility in ethanol (50 mg/mL), and low aqueous solubility [1] [5] [6]. The compound's structural rigidity enhances metabolic stability while maintaining sufficient flexibility for optimal target engagement.
Table 2: Chemical and Physical Properties of GSK805
Property | Specification |
---|---|
CAS Number | 1426802-50-7 |
Molecular Formula | C23H18Cl2F3NO4S |
Exact Mass | 531.0286 Da |
Elemental Composition | C, 51.89%; H, 3.41%; Cl, 13.32%; F, 10.71%; N, 2.63%; O, 12.02%; S, 6.02% |
Appearance | Off-white to white solid powder |
Solubility | Soluble in DMSO (100 mg/mL), ethanol (50 mg/mL); poorly soluble in aqueous buffers |
Storage Conditions | Stable at 2-8°C (short term); -20°C for long-term storage; protect from light |
The spatial configuration of GSK805 allows optimal fitting into the RORγt binding pocket, with the biaryl system adopting a twisted conformation that mimics endogenous cholesterol-derived ligands. This molecular mimicry underlies its mechanism as a competitive inverse agonist, displacing natural agonists while inducing repressive conformational changes [4] [8]. The presence of the sulfonyl group not only enhances binding but also contributes to the compound's oral bioavailability and CNS penetrance, distinguishing it from earlier RORγt inhibitors with limited tissue distribution [1] [6].
The development of GSK805 emerged from the pioneering research establishing RORγt as the "master regulator" of Th17 cell differentiation. Landmark studies demonstrated that RORγt-deficient mice exhibited profoundly reduced Th17 responses and resistance to Th17-mediated autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE), collagen-induced arthritis, and colitis [2] [3]. This validated RORγt as a therapeutic target for autoimmune conditions where IL-17 pathway inhibition showed clinical potential but with limitations—antibodies against IL-17A (e.g., Secukinumab) proved ineffective in Crohn's disease and exhibited variable efficacy in other conditions [3]. Targeting RORγt offered a strategic advantage by suppressing multiple Th17-derived cytokines (IL-17A/F, IL-22, GM-CSF) simultaneously, potentially yielding broader efficacy while maintaining a more favorable safety profile than pan-immunosuppressants [2] [7].
GSK805 was developed through systematic structure-activity relationship (SAR) optimization of benzhydryl amide scaffolds identified via high-throughput screening of RORγt ligand-binding domain inhibitors [3] [5]. Early leads exhibited moderate potency but poor pharmacokinetic properties. Key medicinal chemistry refinements included:
These optimizations yielded GSK805 with substantially enhanced potency (approximately 5-fold greater than TMP778 in cellular assays) and improved pharmacokinetic properties, particularly oral bioavailability and CNS penetration [5] [6]. The compound represented a mechanistic advancement over earlier RORγt inhibitors like digoxin and SR1001 by specifically modulating transcriptional activity without displacing RORγt from DNA—a distinction confirmed through chromatin immunoprecipitation studies showing maintained RORγt-DNA binding despite suppressed transcriptional activation [3] [4].
Table 3: Key Milestones in GSK805 Development
Stage | Achievement | Significance |
---|---|---|
Target Validation (2006) | Identification of RORγt as Th17 master regulator | Established biological rationale for therapeutic targeting |
Lead Identification (2011-2013) | Discovery of benzhydryl amide RORγt inhibitors | Provided starting points for medicinal chemistry optimization |
Compound Optimization (2013) | SAR refinement yielding GSK805 | Achieved nanomolar potency and CNS penetration |
Preclinical Validation (2014) | In vivo efficacy in EAE models at 10-30 mg/kg p.o. | Demonstrated suppression of autoimmune pathology via Th17 inhibition |
Mechanism Elucidation (2014) | Transcriptional profiling without DNA displacement | Revealed unique mode of action among RORγt modulators |
The therapeutic rationale for GSK805 extends beyond autoimmune conditions to encompass neurological disorders involving Th17-mediated neuroinflammation, inflammatory bowel diseases, and potentially COVID-19-related inflammation where Th17 hyperactivation contributes to tissue damage [2] [7]. Its CNS penetrance enables investigation for neuroinflammatory applications, as demonstrated by its efficacy in reducing CNS-infiltrating Th17 cells in EAE models [1] [6]. Recent research has further explored its potential in neonatal necrotizing enterocolitis models, where RORγt+ cells drive intestinal pathology [5], expanding the compound's potential therapeutic scope while maintaining the core mechanism of precision immunomodulation through RORγt inhibition.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7